molecular formula C17H15NO4 B11162244 Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate

Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate

Cat. No.: B11162244
M. Wt: 297.30 g/mol
InChI Key: CARWFLQLNHFWOV-UHFFFAOYSA-N
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Description

Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate typically involves the reaction of 2-aminophenol with benzyl aldehyde in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP). The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under irradiation with a blue LED light .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and TBHP.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

Antimicrobial Properties
Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate and its derivatives have shown promising antimicrobial activity. Studies indicate that benzoxazole derivatives exhibit a broad spectrum of antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 250 µg/mL against various strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of the benzoxazole moiety is crucial for this activity, as it enhances the interaction with microbial targets.

Anticancer Potential
Research has also highlighted the anticancer properties of benzoxazole derivatives. For example, a study found that certain benzoxazole-based compounds exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values indicating potent activity . The structural modifications on the benzoxazole ring can influence the efficacy of these compounds, making them suitable candidates for further development in cancer therapy.

Synthetic Utility

Synthetic Strategies
The synthesis of this compound can be achieved through various methodologies involving the condensation of 2-aminophenol derivatives with aldehydes under different catalytic conditions. Recent advancements include the use of magnetic solid acid nanocatalysts that enhance yield and reduce reaction time . These synthetic approaches not only improve efficiency but also allow for the generation of diverse benzoxazole derivatives that can be screened for biological activity.

Material Science Applications
Beyond biological applications, this compound is being explored in materials science. Its unique chemical structure allows it to be integrated into polymer matrices or used as a precursor for novel materials with specific optical or electronic properties. The incorporation of benzoxazole units into polymers can enhance thermal stability and mechanical strength, making them suitable for advanced material applications.

Case Studies and Research Findings

StudyFindingsApplication
Moghaddam et al. (2023) Synthesized benzoxazole derivatives with significant cytotoxicity against cancer cell linesAnticancer drug development
Kumar et al. (2012) Demonstrated broad-spectrum antimicrobial activity of synthesized compoundsAntimicrobial agents
Layek et al. (2019) Evaluated the effectiveness of benzoxazole derivatives against resistant bacterial strainsDevelopment of new antibiotics

Mechanism of Action

The mechanism of action of methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. In cancer research, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.

    Benzyl Aldehyde: Another precursor used in the synthesis.

Uniqueness

Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

methyl 2-[(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate

InChI

InChI=1S/C17H15NO4/c1-20-17(19)11-21-13-7-8-14-15(18-22-16(14)10-13)9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3

InChI Key

CARWFLQLNHFWOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3

Origin of Product

United States

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